Cas no 17976-92-0 (1,2-dihydroacenaphthylene-1,2-diol)

1,2-dihydroacenaphthylene-1,2-diol structure
17976-92-0 structure
Product name:1,2-dihydroacenaphthylene-1,2-diol
CAS No:17976-92-0
MF:C12H10O2
MW:186.2066
CID:906773
PubChem ID:99087

1,2-dihydroacenaphthylene-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 1,2-dihydroacenaphthylene-1,2-diol
    • (3,4-dihydroxy-2-anthraquinonylmethyl)iminodiacetic acid
    • 1,2-dihydroacenapthylene-1,2-diol
    • 1,2-dihydroxyacenaphthene
    • 1.2-Dioxy-acenaphthen
    • 3-((bis(carboxymethyl)amino)methyl)-1,2-dihydroxyanthraquinone
    • 3-Aminomethylalizarin-N,N-diacetic acid
    • acen
    • Acenaphthen-1,2-diol
    • acenaphthylenediol
    • alizarin complexon
    • Alizarin complexone
    • Alizarin Fluorine Blue
    • alizarin-3-methyliminodiacetic acid
    • Alizarine Fluorine Blue
    • Alizarinkomplexon
    • NSC 243678
    • NSC 171434
    • cis-1,2-Acenaphthylene glycol
    • NSC243678
    • 2963-86-2
    • NSC171434
    • NSC-171434
    • cis-1,2-Acenaphthenediol
    • NSC-243678
    • 1,2-Acenaphthylenediol, 1,2-dihydro-
    • 1,2-Acenaphthenediol, cis-
    • DTXSID50939255
    • 1,2-dihydro-1,2-acenaphthylenediol
    • SCHEMBL638576
    • 1,2-Acenaphthylenediol, 1,2-dihydro-, cis-
    • (1,2)-Acenaphthenediol
    • 1,2-dioxyacenaphthene
    • 17976-92-0
    • 1, 1,2-dihydro-, cis-
    • Inchi: InChI=1S/C12H10O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11-14H
    • InChI Key: ARGFAPRYULRPAN-UHFFFAOYSA-N
    • SMILES: C1=CC2=C3C(=C1)C(C(C3=CC=C2)O)O

Computed Properties

  • Exact Mass: 186.0681
  • Monoisotopic Mass: 186.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46
  • LogP: 1.92020

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